molecular formula C13H18O B077984 5-Methyl-5-phenyl-2-hexanone CAS No. 14128-61-1

5-Methyl-5-phenyl-2-hexanone

Cat. No. B077984
CAS RN: 14128-61-1
M. Wt: 190.28 g/mol
InChI Key: IFKGKEYWZPTXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-phenyl-2-hexanone (MPH) is a ketone compound that belongs to the family of aryl alkyl ketones. It is a colorless liquid with a strong odor that is commonly used as a flavoring agent in the food industry. MPH is also widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5-Methyl-5-phenyl-2-hexanone is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of oxidative stress and inflammation. 5-Methyl-5-phenyl-2-hexanone has also been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

5-Methyl-5-phenyl-2-hexanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 5-Methyl-5-phenyl-2-hexanone has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

5-Methyl-5-phenyl-2-hexanone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, one limitation of 5-Methyl-5-phenyl-2-hexanone is its strong odor, which can be unpleasant and may interfere with some experiments.

Future Directions

There are several future directions for research on 5-Methyl-5-phenyl-2-hexanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new drugs for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-5-phenyl-2-hexanone and its potential therapeutic applications.

Synthesis Methods

5-Methyl-5-phenyl-2-hexanone can be synthesized through several methods, including the Friedel-Crafts acylation reaction and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Grignard reaction involves the reaction of phenylmagnesium bromide with 5-methyl-2-hexanone in anhydrous ether.

Scientific Research Applications

5-Methyl-5-phenyl-2-hexanone has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and analgesic properties. 5-Methyl-5-phenyl-2-hexanone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

14128-61-1

Product Name

5-Methyl-5-phenyl-2-hexanone

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-methyl-5-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-11(14)9-10-13(2,3)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

IFKGKEYWZPTXEY-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C)(C)C1=CC=CC=C1

Canonical SMILES

CC(=O)CCC(C)(C)C1=CC=CC=C1

Other CAS RN

14128-61-1

synonyms

5-Methyl-5-phenyl-2-hexanone

Origin of Product

United States

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